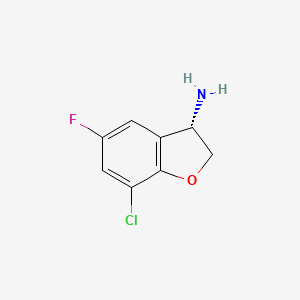
(S)-Phenyl(P-tolyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Phenyl(P-tolyl)methanamine is an organic compound that features a phenyl group and a p-tolyl group attached to a methanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenyl(P-tolyl)methanamine can be achieved through several methods. One common approach involves the reductive amination of benzaldehyde derivatives with p-toluidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired amine with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation step, ensuring efficient conversion of starting materials to the target compound.
化学反応の分析
Types of Reactions
(S)-Phenyl(P-tolyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted aromatic compounds.
科学的研究の応用
(S)-Phenyl(P-tolyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and receptor binding assays.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism by which (S)-Phenyl(P-tolyl)methanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzymatic activity.
類似化合物との比較
Similar Compounds
®-Phenyl(P-tolyl)methanamine: The enantiomer of (S)-Phenyl(P-tolyl)methanamine, which may exhibit different biological activities due to its distinct stereochemistry.
N-Methyl-1-(p-tolyl)methanamine: A structurally similar compound with a methyl group attached to the nitrogen atom, which can influence its reactivity and applications.
(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine:
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both phenyl and p-tolyl groups. This combination of structural features imparts distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
(S)-(4-methylphenyl)-phenylmethanamine |
InChI |
InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,15H2,1H3/t14-/m0/s1 |
InChIキー |
UHPQFNXOFFPHJW-AWEZNQCLSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



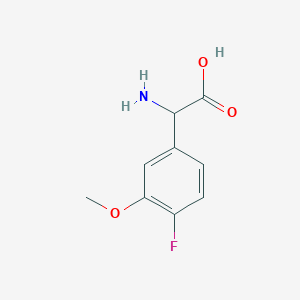
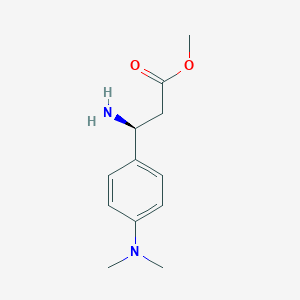
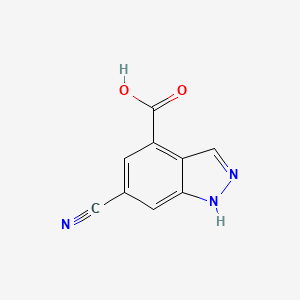
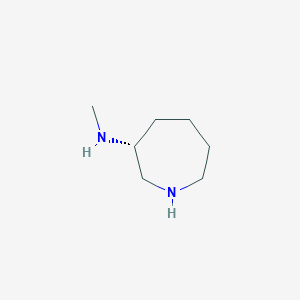

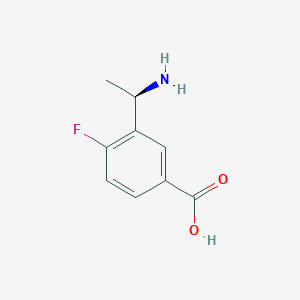





![7-Chloro-3-methylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13040872.png)
